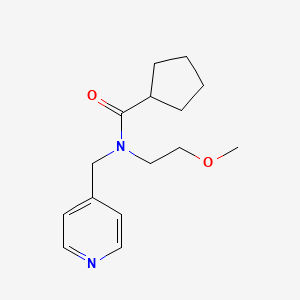

N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)cyclopentanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)cyclopentanecarboxamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1997 by a team of researchers led by Mark E. Gurney at the pharmaceutical company Eli Lilly and Company. Since then, MPEP has been extensively studied for its potential use in treating various neurological and psychiatric disorders.

Applications De Recherche Scientifique

Photoprocesses in Derivatives

Studies by Gutrov et al. (2019, 2020) on derivatives of cyclopentanone, including those with methoxy and other electron-donating substituents, have shown significant insights into the spectral, luminescent, and time-resolved properties of these compounds. The introduction of substituents causes a notable shift in the absorption and fluorescence maxima, indicating potential applications in materials science for photodynamic therapy or as fluorescent markers (Gutrov et al., 2020) (Gutrov et al., 2019).

Pharmacological Properties

Research into compounds structurally related to N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)cyclopentanecarboxamide, such as studies by Schroeder et al. (2009) on Met kinase inhibitors, and by Choi et al. (2015) on serotonin 1A receptors, highlight the potential for these compounds in therapeutic applications. These studies demonstrate the efficacy of such compounds in inhibiting tumor growth and quantifying receptor binding in human subjects, suggesting avenues for the development of new treatments for cancer and psychiatric disorders (Schroeder et al., 2009) (Choi et al., 2015).

Synthesis of Compounds

The versatility of Weinreb amides in the synthesis of various chemical structures, as shown by Alberola et al. (1999), and the efficient and selective synthesis of enamides and pyrimidones via C-H amidation, as demonstrated by Liu et al. (2018), underscore the chemical utility and potential of N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)cyclopentanecarboxamide derivatives in organic synthesis. These methodologies could lead to the development of new chemical entities with significant biological activities (Alberola et al., 1999) (Liu et al., 2018).

Antimicrobial and Anticancer Activity

Research on the antimicrobial and anticancer activities of pyridine derivatives by Mohan et al. (2021) and others provides evidence of the biological efficacy of these compounds. The synthesis of new derivatives and their testing against various cancer cell lines and microbial species offers promising insights into the development of new therapeutics (Mohan et al., 2021).

Propriétés

IUPAC Name |

N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)cyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-19-11-10-17(12-13-6-8-16-9-7-13)15(18)14-4-2-3-5-14/h6-9,14H,2-5,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFDYXVFCZOMZHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=CC=NC=C1)C(=O)C2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)cyclopentanecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-4-{[(4-chlorophenyl)carbonyl]oxy}-5-ethoxybenzoic acid](/img/structure/B2719411.png)

![5-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2719412.png)

![N-(3-chloro-4-methoxyphenyl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methylthiophene-3-sulfonamide](/img/structure/B2719416.png)

![2-(7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2719419.png)

![2-[[2-(Azidomethyl)pyrrolidin-1-yl]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2719421.png)

![6-Methoxy-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B2719427.png)